4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can be used to introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Clemmensen reduction using zinc amalgam and hydrochloric acid is commonly employed.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the benzene ring .
Scientific Research Applications
4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The quinoline core can intercalate with DNA, potentially leading to anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylbenzene-1-sulfonamide: Lacks the quinoline core, making it less complex.
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide: Lacks the fluoro and methyl substituents on the benzene ring.
Uniqueness
The unique combination of the quinoline core, sulfonamide group, and various substituents in 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential pharmaceutical applications .
Biological Activity
4-Fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a sulfonamide group, which is known for its diverse therapeutic applications, including antibacterial and anti-inflammatory properties. The unique structural features of this compound suggest various mechanisms of action and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C20H23FN2O3S with a molecular weight of 390.47 g/mol. The presence of fluorine and methyl groups enhances its pharmacological properties, potentially influencing its interaction with biological targets. The sulfonamide moiety is particularly significant as it contributes to the compound's biological activity.
Property | Value |
---|---|
Molecular Formula | C20H23FN2O3S |
Molecular Weight | 390.47 g/mol |
Functional Groups | Sulfonamide, Fluoro, Methyl |
The biological activity of this compound likely involves the inhibition of specific enzymes or receptors associated with disease pathways. The sulfonamide group may interact with bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, the compound may exhibit inhibitory activity against various enzymes involved in inflammatory pathways.
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy. Studies on related tetrahydroquinoline derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For instance, compounds similar to this compound have exhibited significant cytotoxicity against pancreatic cancer cells .
Case Study 1: Antitumor Activity
In a study evaluating a series of tetrahydroquinoline derivatives for antitumor activity, compounds were tested against several cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated that modifications to the side chains significantly influenced the anticancer activity (IC50 values ranging from micromolar to nanomolar concentrations) . The presence of the sulfonamide group in these derivatives was crucial for enhancing their biological activity.
Case Study 2: Enzyme Inhibition
Another study explored the inhibition of butyrylcholinesterase (BChE) by compounds structurally similar to this compound. The results showed that certain analogs exhibited competitive inhibition with IC50 values comparable to established inhibitors like physostigmine . This suggests that the compound may also have neuroprotective effects through cholinesterase inhibition.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(2)12-23-19-8-5-16(11-15(19)4-9-20(23)24)22-27(25,26)17-6-7-18(21)14(3)10-17/h5-8,10-11,13,22H,4,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLAIZQUAIOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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